

Application Notes and Protocols: Expression and Purification of Recombinant Dehaloperoxidase B (DHP B)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DHP-B**

Cat. No.: **B12387750**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehaloperoxidase B (DHP B) from the marine annelid *Amphitrite ornata* is a bifunctional enzyme exhibiting both peroxidase and hemoglobin activities. This unique characteristic makes it a protein of interest for various research and biotechnological applications, including bioremediation and biocatalysis. This document provides detailed protocols for the expression of recombinant DHP B in *Escherichia coli* and its subsequent purification. Two primary purification strategies are outlined: one for N-terminally His-tagged DHP B and another for the non-tagged native protein.

Data Presentation

Table 1: Reagents and Buffers for His-tagged DHP B Expression and Purification

Reagent/Buffer	Composition	Purpose
LB Broth (Lennox)	10 g/L Tryptone, 5 g/L Yeast Extract, 5 g/L NaCl	Bacterial Growth Medium
Kanamycin Stock	50 mg/mL in sterile water	Antibiotic Selection
IPTG Stock	1 M in sterile water	Induction of Protein Expression
Lysis Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 10 mM Imidazole, pH 8.0	Cell Lysis and Solubilization
Wash Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 20 mM Imidazole, pH 8.0	Removal of Non-specifically Bound Proteins (IMAC)
Elution Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 250 mM Imidazole, pH 8.0	Elution of His-tagged Protein (IMAC)
Ion-Exchange Buffer A	20 mM Tris-HCl, pH 8.0	Equilibration and Washing (Anion Exchange)
Ion-Exchange Buffer B	20 mM Tris-HCl, 1 M NaCl, pH 8.0	Elution (Anion Exchange)

Table 2: Reagents and Buffers for Non-tagged DHP B Expression and Purification

Reagent/Buffer	Composition	Purpose
LB Broth (Lennox)	10 g/L Tryptone, 5 g/L Yeast Extract, 5 g/L NaCl	Bacterial Growth Medium
Ampicillin Stock	100 mg/mL in 50% Ethanol	Antibiotic Selection
IPTG Stock	1 M in sterile water	Induction of Protein Expression
Lysis Buffer	50 mM Sodium Phosphate, pH 7.0	Cell Lysis
Ammonium Sulfate	Saturated Solution, pH 7.0	Protein Precipitation
Anion Exchange Buffer	50 mM Sodium Phosphate, pH 5.0	Binding and Elution (DE52 Column)
Size-Exclusion Buffer	50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0	Separation by Size

Table 3: Summary of Purification Schemes and Expected Yield

Purification Scheme	Steps	Purity	Reported Yield
His-tagged DHP B	1. Immobilized Metal Affinity Chromatography (IMAC) 2. Anion Exchange Chromatography	>95%	~9 mg/L of culture[1]
Non-tagged DHP B	1. Ammonium Sulfate Fractionation 2. Anion Exchange Chromatography (DE52) 3. Size-Exclusion Chromatography (P-100)	Electrophoretically Homogeneous	Not explicitly quantified, but sufficient for crystallization.

Experimental Protocols

Protocol 1: Expression of Recombinant DHP B in *E. coli*

This protocol is applicable for both His-tagged and non-tagged DHP B, with the primary difference being the plasmid and corresponding antibiotic selection.

- Transformation:
 - Transform the expression plasmid (e.g., pET vector containing the DHP B gene with or without a His-tag) into a suitable *E. coli* expression strain, such as BL21(DE3) or Rosetta(DE3).
 - Plate the transformed cells onto Luria-Bertani (LB) agar plates containing the appropriate antibiotic (e.g., kanamycin for His-tagged in pET vector, ampicillin for non-tagged).
 - Incubate the plates overnight at 37°C.
- Starter Culture:
 - Inoculate a single colony from the LB plate into 50 mL of LB broth containing the selective antibiotic.
 - Incubate overnight at 37°C with shaking at 200-250 rpm.
- Large-Scale Culture and Induction:
 - Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture (typically a 1:100 dilution).
 - Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
 - Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 to 1 mM.
 - Continue to incubate the culture under inducing conditions. Optimal expression may be achieved at a reduced temperature (e.g., 16-25°C) for an extended period (e.g., 16 hours).

or overnight) to enhance protein solubility.

- Cell Harvest:

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and the resulting cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged DHP B

This protocol utilizes a two-step chromatographic process.[\[1\]](#)

- Cell Lysis:

- Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

- Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified supernatant onto the column.
- Wash the column with several column volumes of Wash Buffer (see Table 1) to remove non-specifically bound proteins.
- Elute the His-tagged DHP B from the column using Elution Buffer (see Table 1). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

- Anion Exchange Chromatography:

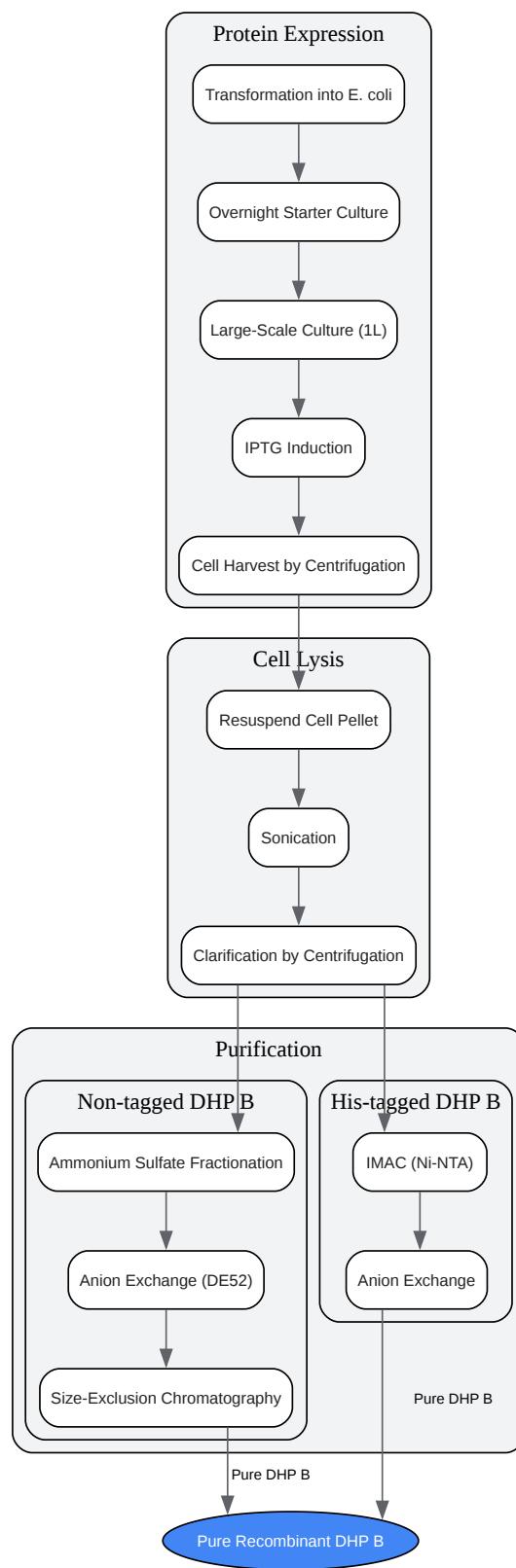
- Pool the fractions containing DHP B from the IMAC step.
- Desalt or buffer exchange the pooled fractions into Ion-Exchange Buffer A (see Table 1) using a desalting column or dialysis.

- Equilibrate an anion-exchange column (e.g., DEAE Sepharose) with Ion-Exchange Buffer A.
- Load the desalted protein sample onto the column.
- Wash the column with Ion-Exchange Buffer A.
- Elute the protein using a linear gradient of NaCl from 0 to 1 M (by mixing Ion-Exchange Buffer A and Ion-Exchange Buffer B).
- Collect fractions and analyze for the presence and purity of DHP B using SDS-PAGE. The Soret peak of the oxyferrous state can be monitored at 416 nm.

- Purity Assessment and Storage:
 - Assess the purity of the final protein preparation using SDS-PAGE. A purity of >95% is expected.[1]
 - The optical purity can be determined by the ratio of absorbance at the Soret peak (around 406 nm for the ferric form) to the absorbance at 280 nm ($A_{\text{Soret}} / A_{\text{280}}$). A ratio of approximately 4.1 is indicative of high purity.[1]
 - Store the purified protein at 4°C for short-term use or at -80°C in aliquots for long-term storage.

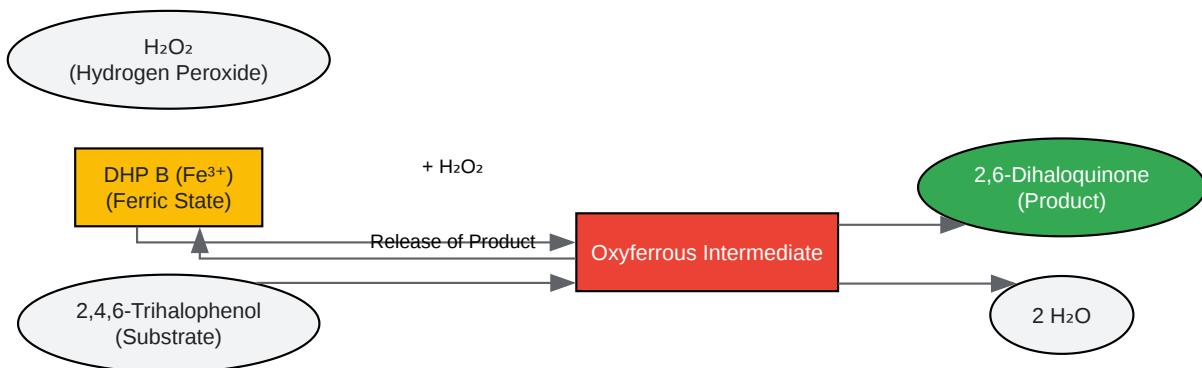
Protocol 3: Purification of Non-tagged DHP B

This protocol involves a three-step purification process.[2]


- Cell Lysis:
 - Resuspend the cell pellet in Lysis Buffer (see Table 2).
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Ammonium Sulfate Fractionation:

- Slowly add ammonium sulfate to the clarified supernatant to achieve a specific saturation percentage (this may require optimization, but often a cut between 40-70% saturation is a good starting point).
- Stir on ice for 30-60 minutes to allow the protein to precipitate.
- Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C.
- Resuspend the pellet in a minimal volume of Anion Exchange Buffer (see Table 2).

- Anion Exchange Chromatography:
 - Desalt the resuspended pellet using a desalting column equilibrated with Anion Exchange Buffer.
 - Load the sample onto a DE52 anion exchange column equilibrated with the same buffer. [\[3\]](#)
 - Wash the column and elute the protein. The exact elution conditions may need to be optimized, but a salt gradient is typically used. Monitor the eluate at 416 nm for the Soret peak of the oxyferrous state.[\[3\]](#)
- Size-Exclusion Chromatography:
 - Pool the fractions containing DHP B from the anion exchange step and concentrate them.
 - Load the concentrated sample onto a size-exclusion column (e.g., P-100) equilibrated with Size-Exclusion Buffer (see Table 2).[\[3\]](#)
 - Elute the protein with the same buffer. DHP B should elute as a single peak corresponding to its molecular weight.
- Purity Assessment and Storage:
 - Analyze the purity of the fractions by SDS-PAGE. Fractions with electrophoretically homogeneous protein should be pooled.
 - Determine the protein concentration and store as described for the His-tagged protein.


Visualizations

Experimental Workflow for Recombinant DHP B Expression and Purification

[Click to download full resolution via product page](#)

Caption: Overall workflow for recombinant DHP B expression and purification.

Signaling Pathway (Illustrative - DHP B is an enzyme, not part of a signaling pathway in the traditional sense. This diagram illustrates its enzymatic reaction)

[Click to download full resolution via product page](#)

Caption: Simplified enzymatic reaction of Dehaloperoxidase B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of dehaloperoxidase B at 1.58 Å resolution and structural characterization of the AB dimer from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.cas.sc.edu [research.cas.sc.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Expression and Purification of Recombinant Dehaloperoxidase B (DHP B)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387750#method-for-expressing-and-purifying-recombinant-dhp-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com